![molecular formula C14H15NO B11892290 4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline CAS No. 540803-82-5](/img/structure/B11892290.png)
4-Ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etil-2-metil-2,3-dihidrofuoro[2,3-b]quinolina es un compuesto heterocíclico que pertenece a la familia de la quinolina. Este compuesto se caracteriza por un sistema de anillos fusionados que incluye un anillo de furano y una porción de quinolina. La estructura única de 4-Etil-2-metil-2,3-dihidrofuoro[2,3-b]quinolina lo convierte en un tema interesante para la investigación en varios campos científicos, incluyendo química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Etil-2-metil-2,3-dihidrofuoro[2,3-b]quinolina típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la deshidratación y ciclización de intermediarios utilizando ácido sulfúrico concentrado . Otro enfoque incluye el uso de ciclización oxidativa mediada por luz visible de alcoholes 2-aminobencílicos con alcoholes secundarios .
Métodos de producción industrial
La producción industrial de 4-Etil-2-metil-2,3-dihidrofuoro[2,3-b]quinolina puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas catalíticos avanzados puede mejorar la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Etil-2-metil-2,3-dihidrofuoro[2,3-b]quinolina sufre varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinolina.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de quinolina y dihidroquinolina, que pueden tener actividades biológicas y farmacológicas significativas .
Aplicaciones Científicas De Investigación
4-Etil-2-metil-2,3-dihidrofuoro[2,3-b]quinolina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos medicamentos.
Industria: Se utiliza en la producción de productos químicos especiales y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 4-Etil-2-metil-2,3-dihidrofuoro[2,3-b]quinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
2-Diclorometil-4-metil-2,3-dihidrofuoro[3,2-c]quinolina: Similar en estructura pero con diferentes sustituyentes.
4-Hidroxi-2-quinolonas: Comparten el núcleo de quinolina pero difieren en los grupos funcionales y los sistemas de anillos.
Singularidad
4-Etil-2-metil-2,3-dihidrofuoro[2,3-b]quinolina es único debido a su sistema de anillos fusionados específico y la presencia de grupos etil y metil. Estas características estructurales contribuyen a sus distintas propiedades químicas y biológicas, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
540803-82-5 |
|---|---|
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
4-ethyl-2-methyl-2,3-dihydrofuro[2,3-b]quinoline |
InChI |
InChI=1S/C14H15NO/c1-3-10-11-6-4-5-7-13(11)15-14-12(10)8-9(2)16-14/h4-7,9H,3,8H2,1-2H3 |
Clave InChI |
BDDSNGFMDCHWQQ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2CC(OC2=NC3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)


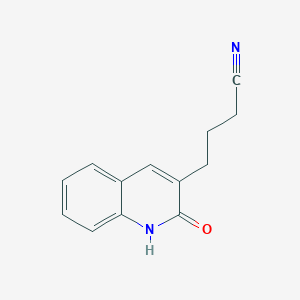
![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)
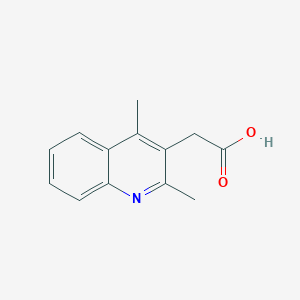
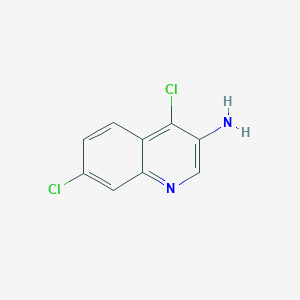
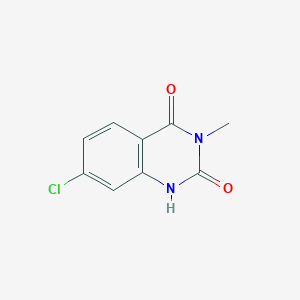


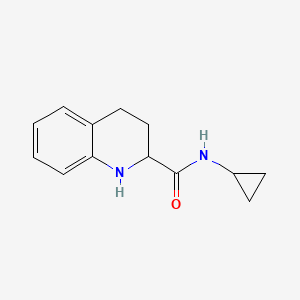
![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
